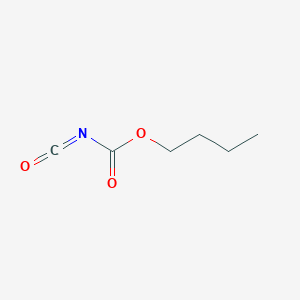
Butyloxycarbonyl isocyanate
Cat. No. B8454986
M. Wt: 143.14 g/mol
InChI Key: ZISMXCUJCSPKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03976633
Procedure details


Oxalyl chloride (25.0 g., 0.2 mol.) is added to a suspension of 16.4 g. (0.14 mol.) of butyl carbamate in 75 ml. of chloroform. After cessation of gas evolution, the reaction mixture is refluxed in a nitrogen atmosphere for 12 hours. The mixture is cooled, filtered and the filtrate is distilled in vacuo to give butoxycarbonyl isocyanate.



Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)[C:2](Cl)=[O:3].[C:7](=[O:14])([O:9][CH2:10][CH2:11][CH2:12][CH3:13])[NH2:8]>C(Cl)(Cl)Cl>[CH2:10]([O:9][C:7]([N:8]=[C:2]=[O:3])=[O:14])[CH2:11][CH2:12][CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.14 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(OCCCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cessation of gas evolution, the reaction mixture is refluxed in a nitrogen atmosphere for 12 hours
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate is distilled in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OC(=O)N=C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
